Product packaging for Cycloalliin hydrochloride(Cat. No.:CAS No. 91673-63-1)

Cycloalliin hydrochloride

Cat. No.: B2822388
CAS No.: 91673-63-1
M. Wt: 213.68
InChI Key: GTNAIFGSWCJGOF-UHFFFAOYSA-N
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Description

Significance and Research Context of Cycloalliin (B177089) Hydrochloride as an Organosulfur Compound

Cycloalliin hydrochloride is the salt form of cycloalliin, a stable, cyclic organosulfur compound naturally found in plants of the Allium genus, such as garlic (Allium sativum) and onion (Allium cepa). jst.go.jpresearchgate.netnih.gov Its significance in scientific research stems from its distinct chemical structure and a range of observed biological activities. As a sulfur-containing imino acid, it is investigated for its potential health benefits, which are attributed to the broader class of organosulfur compounds in garlic. jst.go.jpnih.gov

Research has highlighted several physiological functions of cycloalliin. Studies have demonstrated its role in reducing serum triglycerides and suppressing obesity in animal models. jst.go.jpresearchgate.net Furthermore, it has been reported to possess fibrinolytic activity, which relates to the breakdown of blood clots, and the ability to inhibit platelet aggregation. jst.go.jpresearchgate.net More recent investigations have explored its effects at the cellular level, including its potential to inhibit the epithelial-to-mesenchymal transition (EMT) in non-small cell lung cancer cells, a process critical to cancer cell invasion and metastasis. jst.go.jp The compound is also noted for its antioxidant and anti-inflammatory properties. nih.govmdpi.com Unlike many other garlic-derived sulfur compounds, cycloalliin is relatively stable during storage and processing, making it a compound of interest for both fundamental research and potential applications. researchgate.netnih.gov

Historical Perspective on Cycloalliin Research and its Emergence in Allium Studies

The history of cycloalliin is rooted in the mid-20th century exploration of the chemical constituents of onions. In 1959, Artturi I. Virtanen and E. J. Matikkala first isolated and described a new sulfur-containing amino acid from onion (Allium cepa). scispace.com They initially isolated its thioether from a 70% ethanol (B145695) extract of onion after hydrolysis with hydrochloric acid. scispace.com This thioether could be oxidized to its corresponding sulfoxide (B87167), which was isolated as a crystalline hydrochloride (C₆H₁₁O₃NS · HCl · H₂O). scispace.com

Through structural analysis, they determined that the compound contained a heterocyclic ring with an imino group, rather than a primary amino group. scispace.com They proposed the name "cycloalliin" for this new amino acid, 3-methyl-1,4-thiazane-5-carboxylic acid-1-oxide, noting that it had the same elemental composition as alliin (B105686), a well-known garlic compound. scispace.com The structure was confirmed through chemical synthesis. scispace.com This foundational work established cycloalliin as a distinct entity within the complex chemistry of Allium species and paved the way for future studies into its formation and biological activities.

Positioning this compound within the Broader Spectrum of Allium-Derived Bioactive Molecules

The Allium genus is a rich source of bioactive organosulfur compounds, each with unique formation pathways and properties. Cycloalliin occupies a specific niche among these molecules. The primary precursors in fresh garlic are γ-glutamyl peptides, which are converted into S-alk(en)yl-L-cysteine sulfoxides like alliin and isoalliin (B1237514). nih.govacs.org

When fresh garlic is crushed, the enzyme alliinase is released from vacuoles and acts on these sulfoxides, particularly alliin, to produce highly reactive sulfenic acids. uliege.bephcogrev.com These intermediates then rapidly transform into pungent, unstable compounds like allicin (B1665233), which is responsible for fresh garlic's characteristic aroma. uliege.beresearchgate.net

In contrast, cycloalliin formation follows a non-enzymatic pathway. It is primarily generated from its precursor, isoalliin (S-propenyl-cysteine sulfoxide), through thermal processing like cooking or during storage at elevated temperatures. nih.govsemanticscholar.org These conditions deactivate the alliinase enzyme, preventing the formation of allicin and related thiosulfinates. semanticscholar.org This makes cycloalliin a more stable, flavorless, and odorless compound compared to the pungent, reactive molecules derived from enzymatic action. semanticscholar.org Its concentration is known to increase significantly in processed garlic products, such as aged or black garlic. semanticscholar.orgjst.go.jp This stability and different origin position cycloalliin as a key bioactive component of cooked and processed Allium foods, distinct from the transient compounds found in raw, crushed garlic. researchgate.netnih.gov

Current Paradigms and Research Trajectories in this compound Investigation

Modern research on this compound is focused on elucidating its mechanisms of action in various models of health and disease. Current investigations are moving beyond general observations of its benefits to explore its specific molecular targets and cellular pathways.

A significant area of research is its role in cancer prevention and therapy. Recent studies have investigated its effect on non-small cell lung cancer, finding that cycloalliin can inhibit the invasive potential of cancer cells by suppressing the TGF-β/Smad signaling pathway, which is crucial for the epithelial-to-mesenchymal transition (EMT). jst.go.jp

Another major trajectory is its potential in cardiovascular health. Researchers are exploring its role in preventing atherosclerosis. One study demonstrated that cycloalliin could inhibit the formation of foam cells from macrophages, a key event in the development of atherosclerotic plaques, by modulating cholesterol efflux and inflammatory pathways. nih.gov

Furthermore, the compound's impact on metabolic disorders continues to be an active area of study. mdpi.com Its previously reported ability to lower serum triglycerides has led to ongoing research into its anti-diabetic and anti-obesity effects. researchgate.netmdpi.com These studies aim to understand how cycloalliin influences lipid metabolism and glucose tolerance. researchgate.netmdpi.commdpi.com The pharmacokinetic properties of cycloalliin, including its absorption and metabolism, have also been investigated to better understand its bioavailability and biological effects after consumption. researchgate.net

Data Tables

Table 1: Chemical Properties of Cycloalliin

PropertyValueSource
IUPAC Name (1S,3R,5S)-5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid nih.gov
Molecular Formula C₆H₁₁NO₃S nih.gov
Molecular Weight 177.22 g/mol nih.gov
Monoisotopic Mass 177.04596439 Da nih.gov
CAS Number 455-41-4 nih.gov
Classification Alpha-amino acid, Thiomorpholine (B91149) carboxylic acid derivative foodb.ca

Table 2: Selected Research Findings on Cycloalliin

Research AreaFindingModel SystemSource
Oncology Inhibited transforming growth factor (TGF)-β-induced epithelial-to-mesenchymal transition (EMT) and invasive potential.A549 non-small cell lung cancer cell line jst.go.jp
Cardiovascular Reduced serum triacylglycerol.Rats researchgate.net
Cardiovascular Inhibited lipid accumulation in foam cells by increasing cholesterol efflux (via PPARγ, LXRα, ABCA1 pathways).THP-1-derived macrophages nih.gov
Cardiovascular Reported to increase fibrinolytic activity and inhibit platelet aggregation.Human blood jst.go.jp
Metabolic Health Suppresses obesity and reduces serum triglycerides.Rats jst.go.jpresearchgate.net
Endocrinology Promotes steroid hormone production via activation of the PKA signaling pathway.Testis-derived I-10 tumor cells jst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO3S B2822388 Cycloalliin hydrochloride CAS No. 91673-63-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S.ClH/c1-4-2-11(10)3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNAIFGSWCJGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)CC(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Biotransformation of Cycloalliin Hydrochloride in Biological Systems

Precursor Compounds and Biosynthetic Pathways in Allium Species

The journey to cycloalliin (B177089) begins with complex sulfur-containing molecules synthesized by the plant. The primary pathway involves γ-glutamyl peptides which are enzymatically converted into various S-alk(en)yl-L-cysteine sulfoxides, including isoalliin (B1237514), the direct precursor to cycloalliin. nih.govpnfs.or.kr

Enzymatic Conversion of Isoalliin by Alliinase

The enzyme alliinase plays a paradoxical role in the formation of cycloalliin. In intact Allium tissue, alliinase is sequestered from its substrates, such as isoalliin. itjfs.com When the plant tissue is damaged (e.g., crushed or cut), alliinase is released and acts on these substrates to produce pungent, unstable thiosulfinates, which are characteristic of fresh garlic and onion flavors. itjfs.comsemanticscholar.org

Crucially, the formation of cycloalliin occurs when alliinase is deactivated. nih.govresearchgate.net By blocking the alliinase-catalyzed pathway, its substrate, isoalliin, becomes available for an alternative chemical conversion into the stable, non-pungent cycloalliin. nih.govpnfs.or.kr Therefore, processes like heating, which denature and deactivate alliinase, are essential for cycloalliin synthesis. nih.govpnfs.or.krresearchgate.net

Thermal and Alkaline Conversion Mechanisms

The chemical transformation of isoalliin into cycloalliin is significantly promoted by heat and alkaline conditions. nih.govpnfs.or.kr Research has demonstrated that as temperature and pH increase, the degradation of isoalliin accelerates, leading to a higher yield of cycloalliin. nih.govpnfs.or.kr This conversion is an intramolecular cyclization of isoalliin.

Studies have optimized these conditions for maximizing cycloalliin production from garlic. The findings indicate an inverse correlation between the levels of isoalliin and cycloalliin during this process. researchgate.net

Thermal Influence : Increasing the extraction temperature from 40°C to 80°C was found to enhance the cycloalliin content by 45%. nih.gov The optimal temperature for this conversion during extraction has been identified as 80°C. nih.gov

Alkaline Influence : The conversion is also favored under alkaline conditions. The maximum yield of cycloalliin was achieved at a pH of 10, which concurrently saw the lowest levels of the precursor isoalliin. semanticscholar.org Alkaline conditions also help suppress any residual alliinase activity, whose optimal pH is around 6. nih.govpnfs.or.kr

Table 1: Effect of Temperature and pH on Cycloalliin Production in Garlic Extract
ConditionParameterObservationSource
TemperatureIncrease from 40°C to 80°C45% increase in cycloalliin yield nih.gov
pHpH 10 vs. pH 4 and pH 6~40% enhancement in cycloalliin yield researchgate.net
Combined80°C, 12-hour incubation, pH 10Afforded the maximum yield of cycloalliin nih.govresearchgate.net

Role of γ-Glutamyl Peptides (GSPCs) in Precursor Synthesis

The ultimate precursors to cycloalliin are γ-glutamyl peptides (GSPCs). semanticscholar.orgpnfs.or.kr In the biosynthetic pathway within Allium plants, GSPCs are transformed into S-alk(en)yl-L-cysteine sulfoxides like alliin (B105686) and isoalliin. pnfs.or.kr This conversion is catalyzed by enzymes such as γ-glutamyl transpeptidase. pnfs.or.kroup.com

Deactivating these enzymes, for instance through steaming, can lead to an accumulation of GSPCs. nih.govpnfs.or.kr This step is significant because these GSPCs serve as the reservoir from which isoalliin is produced. nih.govpnfs.or.kr Subsequently, under the influence of heat or alkaline conditions, this enzymatically produced isoalliin is chemically converted into cycloalliin. nih.govsemanticscholar.org

Occurrence and Variability of Cycloalliin Hydrochloride in Allium Germplasm

Cycloalliin is not typically present in high concentrations in fresh, unprocessed Allium plants but its levels increase significantly during storage and processing, making it a useful chemical marker for evaluating garlic and onion-derived food products. nih.govpnfs.or.kr

Distribution in Allium sativum (Garlic) and Allium cepa (Onion)

Both garlic (Allium sativum) and onion (Allium cepa) are primary sources of cycloalliin. nih.govishs.org In garlic, the synthesis of cycloalliin is often achieved during storage at elevated temperatures or through processing methods like heating that deactivate alliinase. semanticscholar.orgresearchgate.net During the cooking process of garlic, cycloalliin can account for approximately 50% of all sulfur-containing compounds. nih.gov Similarly, in onions, cycloalliin is formed from its precursors through heating or alkali treatment. google.com It has been isolated from onion extracts following hydrolysis, confirming its presence as a stable transformation product. ishs.org

Presence and Enrichment in Allium hookeri

Allium hookeri, a vegetable used in Asia, has been identified as a significant source of cycloalliin. mdpi.comnih.gov It reportedly contains higher levels of cycloalliin compared to other sulfur compounds like alliin. researchgate.net The concentration of cycloalliin varies depending on the part of the plant and the extraction method used. It is considered a key active compound and a chemical marker for A. hookeri extracts. mdpi.commdpi.com

Table 2: Concentration of Cycloalliin in Allium hookeri Extracts
Extract TypePlant PartCycloalliin Concentration (mg/g)Source
Ethanol (B145695) ExtractRoot3.17 mdpi.com
Hot Water ExtractRoot2.06 mdpi.com
Aqueous ExtractNot Specified2.94 nih.gov
Ethanol ExtractNot Specified3.11 nih.gov
Generic ExtractRoot0.31 mdpi.com
Generic ExtractLeaves0.14 mdpi.com

Factors Influencing Cycloalliin Content in Plant Materials

The concentration of cycloalliin in plant materials, particularly from the Allium genus, is not static. It is significantly influenced by a variety of post-harvest factors, including processing, extraction, and storage conditions. Understanding these factors is crucial for maximizing the yield and stability of this bioactive compound.

Impact of Processing Methods (e.g., Steaming, Thermal Treatment)

Processing methods involving heat, such as steaming and thermal treatment, play a pivotal role in the formation of cycloalliin. In its natural state in garlic, the precursor to cycloalliin is isoalliin. When garlic is crushed or cut, the enzyme alliinase is released, which would normally convert precursors into other sulfur compounds like thiosulfinates. semanticscholar.orgpnfs.or.kr However, applying heat deactivates alliinase. semanticscholar.orgnih.gov This inactivation prevents the formation of pungent thiosulfinates and instead facilitates the chemical conversion of isoalliin into the more stable and flavorless cycloalliin. semanticscholar.orgresearchgate.net

Research has shown that steaming garlic enhances the levels of cycloalliin. semanticscholar.orgpnfs.or.kr As steaming time increases, the concentration of isoalliin tends to decrease, corresponding with a rise in cycloalliin levels. semanticscholar.orgpnfs.or.kr For instance, one study demonstrated that steaming for up to 60 minutes resulted in the highest concentrations of cycloalliin. pnfs.or.kr A steaming time of 10 minutes at 100°C is considered sufficient to deactivate alliinase, thereby blocking the pathways that produce other sulfur compounds and favoring cycloalliin synthesis. pnfs.or.krnih.gov

Table 1: Effect of Steaming Time on Organosulfur Compound Levels in Garlic

This table illustrates how different steaming durations affect the concentration of cycloalliin and its related compounds. Data is sourced from studies on garlic processing.

Steaming Time (minutes)Cycloalliin Level (Relative Change)Isoalliin Level (Relative Change)Alliin Level (Relative Change)
0BaselineBaselineBaseline
10IncreasedDecreasedGreatly Increased
30Further IncreasedLowest LevelPlateaued
60Highest LevelDecreasedPlateaued

Influence of Extraction Variables (Temperature, pH, Time) on Yield and Conversion

The efficiency of cycloalliin extraction from plant matter is highly dependent on key variables: temperature, pH, and time. nih.gov Optimization of these parameters is essential for maximizing the yield. Studies have demonstrated that there is an inverse correlation between the levels of isoalliin and cycloalliin during extraction, indicating the conversion of the former to the latter. nih.govresearchgate.net

Temperature: Higher extraction temperatures generally promote the conversion of isoalliin to cycloalliin. Research indicates that increasing the extraction temperature from 40°C to 80°C leads to a significant rise in cycloalliin yield. nih.gov An extraction temperature of 80°C was identified as optimal, enhancing the cycloalliin content by 45% compared to extraction at 40°C. nih.gov

pH: The pH of the extraction medium has a substantial impact on cycloalliin levels. The yield of cycloalliin increases under alkaline conditions. semanticscholar.org The maximum level of cycloalliin has been observed at a pH of 10, with yields being approximately 40% higher than those obtained at pH 4 or pH 6. semanticscholar.orgnih.govpnfs.or.kr Conversely, the concentration of the precursor isoalliin is lowest at pH 10. semanticscholar.orgresearchgate.net

Time: Prolonged extraction times also favor a higher yield of cycloalliin. nih.gov One study reported that extending the extraction time from 0.5 hours to 12 hours resulted in a two-fold increase in cycloalliin concentration. researchgate.netnih.gov This suggests that longer incubation allows for a more complete conversion of isoalliin. nih.gov

Based on these findings, the optimal conditions for extracting cycloalliin from garlic have been identified as a temperature of 80°C, a pH of 10, and an extraction time of 12 hours. nih.govpnfs.or.kr

Table 2: Optimal Extraction Conditions for Cycloalliin from Garlic

This table summarizes the optimal parameters for temperature, pH, and time to achieve the maximum yield of cycloalliin during extraction.

Extraction VariableOptimal ConditionEffect on Cycloalliin Yield
Temperature80°CYield enhanced by 45% compared to 40°C. nih.gov
pH10Yield enhanced by ~40% compared to pH 4-6. nih.govpnfs.or.kr
Time12 hoursYield enhanced ~2-fold compared to 0.5 hours. researchgate.netnih.gov

Effects of Storage Conditions on Cycloalliin Stability and Levels

Storage conditions, particularly temperature, significantly affect the stability and concentration of cycloalliin in plant materials over time. semanticscholar.org Generally, storing garlic at higher temperatures promotes the synthesis of cycloalliin. semanticscholar.org

In a 30-day storage experiment, garlic stored at 60°C showed significantly higher levels of cycloalliin compared to garlic stored at 40°C. nih.govpnfs.or.kr The cycloalliin concentration in the garlic stored at 60°C peaked around day 15, reaching a maximum level of 13 mmol/mL, before slightly declining. nih.govresearchgate.netpnfs.or.kr This indicates that while heat during storage can increase cycloalliin content, prolonged exposure might lead to degradation.

Table 3: Effect of Storage Temperature on Cycloalliin Levels in Garlic over 30 Days

This table shows the changes in cycloalliin concentration when garlic is stored at different temperatures over a period of 30 days.

Storage DayCycloalliin Level at 40°C (mmol/mL)Cycloalliin Level at 60°C (mmol/mL)
0~8.5~8.5
15~9.0~13.0
30~9.5~11.0

Data adapted from studies on garlic storage. nih.govresearchgate.net

Metabolic Fate and Biotransformation Pathways in Non-Human Organisms

The metabolic journey of cycloalliin has been investigated in animal models, primarily rats, to understand its absorption, distribution, and transformation within a biological system. nih.govresearchgate.netx-mol.com These studies reveal different metabolic fates depending on the route of administration.

Absorption and Distribution Patterns in Animal Models (e.g., Rats)

When administered orally to rats, cycloalliin is absorbed rapidly, with the maximum plasma concentration (Tmax) reached in approximately 0.5 to 0.7 hours. researchgate.netx-mol.com However, its oral bioavailability is relatively low, calculated to be between 3.73% and 9.65%. researchgate.netx-mol.com This low bioavailability is attributed to poor absorption in the upper gastrointestinal tract and significant metabolism by intestinal microflora. nih.govresearchgate.net

Once absorbed, orally administered cycloalliin distributes to various organs, including the heart, lungs, liver, spleen, and particularly the kidneys. researchgate.netx-mol.com

In stark contrast, when cycloalliin is administered intravenously, it is eliminated from the blood quickly and is largely unmetabolized. nih.govresearchgate.net Studies have shown that after intravenous injection in rats, 97.8% of the cycloalliin dose is excreted unchanged in the urine within 48 hours. nih.govresearchgate.netx-mol.com

Table 4: Pharmacokinetic Parameters of Cycloalliin in Rats After Oral Administration

This table presents key pharmacokinetic values for cycloalliin following oral administration to rats at two different doses.

Parameter25 mg/kg Dose50 mg/kg Dose
Tmax (h)0.47 ± 0.030.67 ± 0.14
Bioavailability (%)3.739.65

Data sourced from pharmacokinetic studies in rats. researchgate.netx-mol.com

Identification of Metabolites (e.g., (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid)

Following oral administration in rats, cycloalliin undergoes significant biotransformation, primarily by the intestinal flora. nih.govresearchgate.net The major metabolite identified is (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid. researchgate.netx-mol.com This transformation is a reduction reaction. researchgate.net In vitro experiments using the cecal contents of rats confirmed that cycloalliin is reduced to this metabolite under anaerobic conditions. researchgate.netx-mol.com

This metabolite is not detected in the plasma and only negligible amounts are found in the urine. researchgate.netx-mol.com Instead, it is primarily excreted in the feces. nih.gov After a 50 mg/kg oral dose of cycloalliin, 67.3% was recovered in the feces as (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid, while only 17.6% of the parent cycloalliin was excreted in the urine. researchgate.netx-mol.com This indicates that after oral intake, a large portion of cycloalliin is not absorbed systemically but is metabolized by gut bacteria and then eliminated. nih.gov

Role of Intestinal Flora in Metabolic Reduction

The metabolic fate of orally administered this compound is significantly influenced by the microbial populations residing in the gastrointestinal tract. Research has demonstrated that the intestinal flora plays a crucial role in the reductive metabolism of cycloalliin. This biotransformation is a key determinant of its systemic bioavailability.

In vivo studies in rat models have shown that a significant portion of orally ingested cycloalliin is not absorbed in its original form in the upper gastrointestinal tract. researchgate.net Instead, it undergoes reduction to its primary metabolite, (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid. researchgate.net This metabolic conversion is attributed to the enzymatic activity of the intestinal microbiota. researchgate.netspandidos-publications.comspandidos-publications.comnih.gov

To confirm the direct involvement of the gut microbiota, in vitro experiments have been conducted. When cycloalliin was incubated anaerobically with the cecal contents of rats, it was effectively reduced to (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid. researchgate.netx-mol.com This finding provides direct evidence that the intestinal flora is responsible for this specific metabolic reduction. This microbial metabolism is a primary reason for the low oral bioavailability of cycloalliin, which has been reported to be between 3.73% and 9.65% in rats, as the resulting metabolite is not readily absorbed into systemic circulation. researchgate.netx-mol.com

Excretion Profiles in Animal Models

The excretion patterns of this compound and its metabolites have been characterized in animal models, primarily in rats, revealing significant differences based on the route of administration. These studies highlight the distinct pathways of elimination for the parent compound versus its microbially-derived metabolite.

Following intravenous administration, cycloalliin is rapidly eliminated from the body, primarily through renal excretion. Studies have shown that when administered intravenously to rats at a dose of 50 mg/kg, approximately 97.8% of the unchanged cycloalliin is recovered in the urine within 48 hours. researchgate.netspandidos-publications.comspandidos-publications.comnih.govx-mol.com This indicates that when cycloalliin bypasses the gut and directly enters systemic circulation, it is efficiently filtered by the kidneys and excreted without undergoing significant metabolism. spandidos-publications.comnih.gov

The following tables summarize the key excretion data from pharmacokinetic studies in rats.

Table 1: Excretion of Cycloalliin and its Metabolite After Intravenous Administration in Rats (50 mg/kg)

Analyte Matrix Percentage of Dose Excreted (%) Timeframe
Cycloalliin Urine 97.8 ± 1.3 48 hours
(3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid Urine Not Reported 48 hours
Cycloalliin Feces Not Reported 48 hours
(3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid Feces Not Reported 48 hours

Data sourced from references researchgate.netnih.govx-mol.com

Table 2: Excretion of Cycloalliin and its Metabolite After Oral Administration in Rats (50 mg/kg)

Analyte Matrix Percentage of Dose Excreted (%) Timeframe
Cycloalliin Urine 17.6 ± 4.2 48 hours
(3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid Urine 1.0 ± 0.3 48 hours
Cycloalliin Feces Not detected 48 hours
(3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid Feces 67.3 ± 5.9* 48 hours

*Value corrected for cycloalliin equivalents. Data sourced from references researchgate.netx-mol.com

Chemical Synthesis and Derivatization of Cycloalliin Hydrochloride

Laboratory-Scale Synthetic Methodologies

Laboratory synthesis of cycloalliin (B177089) and its derivatives provides a means to confirm its structure and to produce analogs for further study. Key approaches have focused on the construction of the 1,4-thiazane ring system.

A foundational laboratory synthesis of 3-methyl-1,4-thiazane-5-carboxylic acid, the thioether precursor to cycloalliin, involves an alkylation reaction. This route utilizes the reaction between 3-bromopropene and L-cysteine. The initial step is the S-alkylation of the cysteine thiol group by the allyl group of 3-bromopropene, which is then followed by an intramolecular cyclization to form the 1,4-thiazane ring. Subsequent oxidation of the sulfide (B99878) to a sulfoxide (B87167) yields cycloalliin.

While a specific Grignard reaction-based route for the direct synthesis of the cycloalliin backbone is not extensively documented in publicly available literature, the principles of Grignard reactions are widely applied in heterocyclic synthesis. A hypothetical Grignard approach could involve the reaction of a suitable organomagnesium halide with a precursor containing the thiazane ring or a synthon that would lead to its formation. For instance, a Grignard reagent could be used to introduce the methyl group at the C3 position of a pre-formed thiazane carboxylic acid derivative. However, the existing successful syntheses have favored the alkylation route described above.

The conversion of cycloalliin to its hydrochloride salt is a standard acid-base reaction. This process is typically achieved by treating a solution of cycloalliin with hydrochloric acid. The basic nitrogen atom within the 1,4-thiazane ring is protonated by the hydrochloric acid, forming the ammonium (B1175870) salt. This salt is generally more stable and has different solubility properties compared to the free amino acid, which can be advantageous for purification and handling. The resulting cycloalliin hydrochloride can then be isolated, often as a crystalline solid, by techniques such as evaporation of the solvent or precipitation.

The synthesis of derivatives of 1,4-thiazane-3-carboxylic acid is an area of interest for exploring structure-activity relationships and developing new compounds with potential biological activities. Various synthetic strategies have been developed for the broader class of 1,4-thiazine derivatives, which can be adapted for 1,4-thiazane-3-carboxylic acids.

One common approach involves the reaction of α-halocarbonyl compounds with amino-thiols. For example, the coupling of aminothiols with bromopyruvates can lead to the formation of the 1,4-thiazine ring. mtak.hu Further reduction of the double bond within the thiazine (B8601807) ring would yield the saturated thiazane structure.

Another strategy involves multicomponent reactions. For instance, the reaction of substituted acetophenones, aromatic aldehydes, and thiourea (B124793) in the presence of a catalyst can produce 1,3-thiazine derivatives. While this is a different isomer of the thiazine ring system, multicomponent strategies offer a versatile platform for generating diverse heterocyclic structures, and similar principles could be applied to the synthesis of 1,4-thiazane derivatives.

Alkylation is also a key method for derivatization. The nitrogen atom of the 1,4-thiazane ring can be alkylated to introduce various substituents. rasayanjournal.co.in Similarly, the carboxylic acid group can be esterified or converted to an amide to generate a range of derivatives.

Synthetic Approaches to Thiazane Derivatives
MethodStarting MaterialsKey TransformationResulting Structure
Alkylation/Cyclization3-Bromopropene, L-CysteineS-alkylation followed by intramolecular cyclization3-Methyl-1,4-thiazane-5-carboxylic acid
Coupling ReactionAminothiols, BromopyruvatesFormation of 1,4-thiazine ring1,4-Thiazine derivatives
N-Alkylation1,3-Thiazinane-2-thione, Dichloro(chloroethyl)benzeneAlkylation of the ring nitrogenN-substituted 1,3-thiazinane

Industrial Production Approaches and Process Optimization

On an industrial scale, the production of this compound often relies on extraction from natural sources due to the compound's natural abundance in certain plants. Process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact.

The primary industrial source of cycloalliin is garlic (Allium sativum) and onion (Allium cepa). springerprofessional.de In these plants, cycloalliin is formed from its precursor, isoalliin (B1237514) (S-propenyl-L-cysteine sulfoxide), particularly when the plant material is processed with heat. nih.govmdpi.comacs.org

The industrial process typically involves the following steps:

Extraction: The raw plant material is crushed and extracted with a solvent, often an aqueous ethanol (B145695) solution.

Enzyme Deactivation: The enzyme alliinase, which is naturally present in Allium species, is deactivated by heating the extract. This prevents the conversion of alliin (B105686) and related compounds into thiosulfinates like allicin (B1665233). springerprofessional.de

Thermal Conversion: The extract is then heated, which promotes the cyclization of isoalliin to form cycloalliin. nih.govmdpi.comacs.org The temperature and duration of this heating step are critical parameters that are optimized to maximize the yield of cycloalliin.

Purification: The crude cycloalliin is then purified from the extract using techniques such as chromatography.

Salt Formation: The purified cycloalliin is converted to its hydrochloride salt as described in the laboratory-scale method to enhance stability and facilitate formulation.

Optimization of this process involves adjusting parameters such as the solvent composition, extraction temperature and time, and the conditions for the thermal conversion of isoalliin to cycloalliin.

Key Parameters in Extraction and Conversion
Process StepKey ParametersObjective
ExtractionSolvent type, Temperature, TimeMaximize extraction of precursor (isoalliin)
Enzyme DeactivationTemperature, TimePrevent degradation of precursors
Thermal ConversionTemperature, TimeMaximize conversion of isoalliin to cycloalliin
PurificationChromatographic method, EluentAchieve high purity of cycloalliin

While specific applications of continuous flow processes for the industrial production of this compound are not widely reported, this technology offers significant potential for process optimization. Continuous flow chemistry involves pumping reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety compared to traditional batch processing.

For the synthesis of heterocyclic compounds, including thiazines, continuous flow methods have been successfully applied. mtak.huspringerprofessional.denih.gov These processes can facilitate rapid heating and cooling, efficient mixing, and the safe handling of hazardous intermediates. In the context of cycloalliin production from natural extracts, a continuous flow reactor could be used for the thermal conversion of isoalliin, allowing for precise temperature control and a uniform reaction time, which could lead to a more consistent product quality and higher yield.

The use of catalysts is another avenue for process optimization. While the cyclization of isoalliin to cycloalliin is primarily a thermal process, the development of a catalyst could potentially lower the required temperature and reaction time, leading to energy savings and reduced formation of byproducts. Catalysts are widely used in the synthesis of thiazine derivatives, often to promote the key bond-forming reactions. For example, phase transfer catalysts have been used in the synthesis of thiazines in a biphasic solvent system, leading to mild reaction conditions and high yields. rasayanjournal.co.in Research into suitable catalysts for the specific conversion of isoalliin to cycloalliin could be a valuable area for future industrial process development.

Chemical Reactions and Transformations of this compound

Cycloalliin, as a sulfur-containing imino acid, possesses a chemically reactive 1,4-thiazane ring that allows for a variety of chemical transformations. The sulfur atom, in its thioether state, is susceptible to oxidation and reduction, while the heterocyclic structure can undergo hydrolysis under acidic conditions. These reactions are crucial for both the characterization of the molecule and the synthesis of its derivatives.

Oxidation Reactions (e.g., to Sulfoxides and Sulfones)

The sulfur atom in the cycloalliin molecule can be readily oxidized to form the corresponding sulfoxide and potentially further to a sulfone. This transformation is a key reaction in its chemistry.

Early research demonstrated that cycloalliin can be oxidized using 30% hydrogen peroxide in glacial acetic acid, which converts the thioether linkage to a sulfoxide. researchgate.net This reaction is a common and straightforward method for the oxidation of sulfides. bohrium.com The resulting product, isolated as a crystalline hydrochloride, was identified as the amino acid sulfoxide. researchgate.net The general mechanism for sulfide oxidation often involves the nucleophilic sulfur atom attacking the oxidant. The selectivity for producing sulfoxide versus the further oxidized sulfone can be controlled by the choice of reagent and reaction conditions, such as stoichiometry, temperature, and time. bohrium.com While hydrogen peroxide is a common "green" oxidant for this purpose, other systems like sodium chlorite (B76162) (NaClO2) and hydrochloric acid can also be employed for the selective oxidation of sulfides to sulfones. mdpi.com

Further oxidation of cycloalliin can lead to ring cleavage. When cycloalliin is treated with strong oxidizing agents, products such as 2-methyltaurine and cysteic acid have been identified. researchgate.net The formation of these products suggests the breakdown of the 1,4-thiazane ring structure. The quantitative analysis of these oxidation products, however, does not always account for the total amount of starting material, indicating that other transformation products, potentially colored compounds, may also be formed. researchgate.net

Table 1: Summary of Oxidation Reactions of Cycloalliin
ReactantOxidizing Agent/ConditionsMajor ProductsReference
Cycloalliin (thioether form)30% Hydrogen Peroxide in glacial acetic acidCycloalliin sulfoxide researchgate.net
CycloalliinStrong oxidation2-methyltaurine, Cysteic acid researchgate.net

Reduction Reactions (e.g., to Thiol Form)

The sulfoxide form of cycloalliin can be reduced back to its original thioether state. This reversibility is a characteristic feature of sulfoxide chemistry and serves as a method for confirming the structure of the parent molecule.

It has been shown that cycloalliin sulfoxide can be reduced using Raney nickel. researchgate.net This reaction effectively removes the oxygen atom from the sulfur, reverting it to the thioether, which is the reduced form of cycloalliin. researchgate.net Raney nickel is a well-known catalyst for various hydrogenation and reduction reactions, including the desulfurization of sulfur-containing compounds.

In a broader context, the reduction of sulfoxides or disulfides to their corresponding thioether or thiol forms is a fundamental reaction in sulfur chemistry. nih.gov For instance, thiol-disulfide exchange reactions, which involve the nucleophilic attack of a thiol on a disulfide bond, are critical in biochemistry for maintaining redox balance. nih.gov These reactions reduce the disulfide back to two thiol groups. nih.gov This principle underscores the feasibility of reducing the oxidized sulfur center in cycloalliin derivatives back to the thioether.

Table 2: Summary of Reduction Reactions of Cycloalliin Derivatives
ReactantReducing Agent/ConditionsProductReference
Cycloalliin sulfoxideRaney nickelCycloalliin (thioether form) researchgate.net

Nucleophilic Substitution Reactions

While specific studies on the nucleophilic substitution reactions of this compound itself are not extensively detailed, the chemistry of the 1,4-thiazane heterocyclic core suggests several potential pathways. Nucleophilic substitution reactions are a versatile class of reactions in organic chemistry.

The 1,4-thiazane ring contains both nitrogen and sulfur heteroatoms, which can influence the molecule's reactivity. The sulfur atom, for example, can act as a nucleophile to attack electrophilic centers, leading to the formation of new derivatives. nih.gov Conversely, the carbon atoms adjacent to the heteroatoms can become electrophilic and thus susceptible to attack by external nucleophiles, potentially leading to ring-opening reactions. nih.govacgpubs.org

Acid Hydrolysis Products and their Characterization

The stability of this compound can be challenged under strong acidic conditions, leading to hydrolysis and the formation of several breakdown products. The characterization of these products provides insight into the molecule's structure.

Treatment of cycloalliin with 6 N hydrochloric acid at a high temperature (105°C) results in its degradation. researchgate.net The resulting mixture of products can be separated and characterized using techniques such as two-dimensional paper chromatography. researchgate.net Analysis of the hydrolysis products has led to the identification of several key compounds. researchgate.net

Among the identified products are cysteic acid and a compound identified as 2-methyltaurine. researchgate.net The formation of these substances indicates the cleavage of the heterocyclic 1,4-thiazane ring. In addition to these cleavage products, the thioether of cycloalliin is also found, suggesting that under these conditions, some of the naturally occurring sulfoxide is reduced. researchgate.net Furthermore, the reaction produces a red pigment that can be separated into two distinct spots on a chromatogram, though the chemical nature of these colored compounds has not been fully elucidated. researchgate.net The same qualitative and quantitative product profile is observed when the synthetic thioether of cycloalliin is first oxidized to the sulfoxide and then subjected to the same acid hydrolysis conditions. researchgate.net

Table 3: Products Identified from Acid Hydrolysis of Cycloalliin
Hydrolysis ConditionsCharacterization MethodIdentified ProductsReference
6 N HCl at 105°C for 43 hoursTwo-dimensional paper chromatographyCysteic acid, 2-Methyltaurine, Thioether of cycloalliin, Unidentified red pigment researchgate.net

Mentioned Chemical Compounds

Compound Name
2-methyltaurine
Cycloalliin
This compound
Cycloalliin sulfone
Cycloalliin sulfoxide
Cysteic acid
Glacial acetic acid
Hydrochloric acid
Hydrogen peroxide
Raney nickel
Sodium chlorite

Advanced Analytical Methodologies for Cycloalliin Hydrochloride Research

Extraction and Sample Preparation Techniques for Quantification

Efficient extraction of cycloalliin (B177089) hydrochloride from plant materials is a critical first step for accurate quantification. The development of robust sample preparation methods aims to maximize the yield of the target compound while minimizing the co-extraction of interfering substances.

Optimization of Extraction Conditions from Plant Matrices (Temperature, pH, Time)

The extraction efficiency of cycloalliin from plant matrices, such as garlic, is significantly influenced by several key parameters, including temperature, pH, and extraction time. researchgate.netpnfs.or.krnih.gov Scientific studies have systematically investigated these variables to establish optimal conditions for maximizing cycloalliin yield.

Research indicates that temperature plays a crucial role in the extraction process. Increasing the temperature generally leads to a higher yield of cycloalliin. For instance, studies have shown that the cycloalliin content extracted at 80°C was significantly enhanced compared to extractions performed at 40°C. pnfs.or.krnih.gov This suggests that higher temperatures may facilitate the conversion of precursor compounds, like isoalliin (B1237514), into cycloalliin. nih.gov

The pH of the extraction medium is another critical factor. The yield of cycloalliin has been shown to be substantially higher at an alkaline pH. researchgate.netpnfs.or.krnih.gov Specifically, an extraction at pH 10 resulted in a significantly greater yield of cycloalliin compared to extractions at acidic or neutral pH levels (pH 4 and pH 6). researchgate.netpnfs.or.krnih.govkoreascience.kr

Extraction time also has a direct impact on the amount of cycloalliin recovered. Prolonged extraction periods have been demonstrated to increase the yield. A 12-hour extraction has been shown to enhance the cycloalliin yield approximately two-fold compared to shorter extraction times. researchgate.netnih.gov

Based on these findings, the optimal conditions for extracting cycloalliin from garlic have been identified as a temperature of 80°C, a pH of 10, and an extraction time of 12 hours. researchgate.netpnfs.or.krnih.govnih.govkoreascience.krmyfoodresearch.com

Table 1: Optimized Extraction Conditions for Cycloalliin from Garlic

Parameter Optimal Value Finding
Temperature 80°C Yield at 80°C was 45% higher than at 40°C. nih.gov
pH 10 Yield at pH 10 was ~40% higher than at pH 4 and 6. researchgate.netpnfs.or.krnih.govkoreascience.kr
Time 12 hours Yield after 12 hours was enhanced ~2-fold. researchgate.netnih.gov

Application of Principal Component Analysis (PCA) in Method Development

Principal Component Analysis (PCA) is a powerful statistical tool utilized in the development and optimization of analytical methods for complex samples like plant extracts. nih.govijcai.org In the context of cycloalliin hydrochloride research, PCA has been instrumental in understanding the relationships between different extraction variables and their impact on the final yield of various organosulfur compounds. researchgate.netpnfs.or.krnih.govnih.gov

By applying PCA to data from experiments where extraction temperature, time, and pH are varied, researchers can identify which factors have the most significant influence on the concentration of cycloalliin and other related compounds. researchgate.netnih.gov For example, PCA has revealed that the amount of cycloalliin is influenced by a combination of extraction time, pH, and temperature, while the level of a related compound, isoalliin, is primarily dependent on the extraction time. researchgate.netpnfs.or.krnih.govnih.gov

This multivariate analysis helps in visualizing the complex interactions and identifying the optimal conditions for maximizing the extraction of cycloalliin. nih.govresearchgate.net The score plots generated from PCA can effectively demonstrate how different combinations of extraction parameters group together, leading to a more efficient and targeted optimization process than traditional one-variable-at-a-time approaches. nih.gov This ultimately aids in developing a robust extraction method that consistently yields the highest possible amount of cycloalliin. researchgate.netpnfs.or.krnih.gov

Chromatographic Separation and Quantification Strategies

Following extraction, chromatographic techniques are essential for the separation, identification, and quantification of this compound. High-performance liquid chromatography and mass spectrometry-based methods are the cornerstones of modern analytical strategies for this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an ultraviolet (UV) detector is a widely used and reliable method for the quantification of this compound in various samples. bezmialemscience.orgrjptonline.orgrsc.orgwho.int This technique separates compounds based on their hydrophobicity, making it well-suited for the analysis of polar compounds like cycloalliin.

In a typical RP-HPLC setup for cycloalliin analysis, a C18 column is employed as the stationary phase. bezmialemscience.orgnih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. rjptonline.orgresearchgate.net The pH of the mobile phase is a critical parameter that is optimized to ensure good peak shape and resolution. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the analysis. bezmialemscience.orgrjptonline.org Detection is commonly performed at a specific UV wavelength where cycloalliin exhibits significant absorbance.

The method is validated according to established guidelines to ensure its linearity, accuracy, precision, and sensitivity. bezmialemscience.orgrjptonline.org This robust and cost-effective technique is suitable for routine quality control and quantitative analysis of cycloalliin in both raw materials and finished products.

Table 2: Typical RP-HPLC-UV Conditions for Cycloalliin Analysis

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) bezmialemscience.org
Mobile Phase Acetonitrile:Water or Methanol:Buffer mixture rjptonline.orgresearchgate.net
Elution Mode Isocratic bezmialemscience.orgrjptonline.org
Flow Rate 1.0 - 1.5 mL/min nih.govsemanticscholar.org
Detection UV at a specific wavelength
Injection Volume 10 - 20 µL bezmialemscience.orgsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the detection and quantification of this compound, especially in complex biological matrices. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.netnih.govnih.gov This technique couples the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer.

LC-MS methods are particularly valuable for pharmacokinetic studies, where very low concentrations of the compound and its metabolites need to be measured in plasma, urine, and tissues. researchgate.net The use of electrospray ionization (ESI) is common for ionizing cycloalliin before it enters the mass analyzer. nih.govnih.gov By using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), analysts can achieve very low limits of detection and quantification. nih.govmdpi.com

The high specificity of LC-MS/MS reduces the likelihood of interference from other components in the sample matrix, leading to more accurate and reliable quantitative results. nih.govnih.gov This makes it the method of choice for rigorous bioanalytical studies and for analyzing samples with complex compositions. researchgate.net

Table 3: Key Parameters in LC-MS Analysis of Cycloalliin

Parameter Description
Ionization Source Electrospray Ionization (ESI) is commonly used. nih.govnih.gov
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or ion trap analyzers may be used. researchgate.netmdpi.com
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. nih.govmdpi.com
Application Pharmacokinetic studies, metabolite identification, and quantification in complex matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites (if applicable and within scope)

While LC-based methods are predominant for the analysis of non-volatile compounds like cycloalliin, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile metabolites that may be present in plant extracts. mdpi.comresearchgate.netjst.go.jpsquarespace.com In the context of Allium species, GC-MS is frequently used to identify and quantify a wide range of volatile organosulfur compounds. researchgate.netnih.gov

For the analysis of non-volatile compounds like cycloalliin using GC-MS, a derivatization step is typically required to make them volatile enough for gas chromatographic separation. jst.go.jp This can involve processes like trimethylsilylation. jst.go.jp However, due to the thermal instability of some sulfur-containing compounds and the additional sample preparation step, GC-MS is more commonly applied to the analysis of related volatile metabolites rather than cycloalliin itself. conicet.gov.ar For instance, GC-MS has been successfully used to identify various sulfides and other volatile sulfur compounds in garlic and onion extracts. researchgate.netnih.gov

The choice between LC-MS and GC-MS often depends on the specific research question and the target analytes. For a comprehensive metabolic profile of an Allium extract, a combination of both techniques may be employed to cover both the non-volatile (like cycloalliin) and volatile components. researchgate.netmdpi.com

Spectroscopic and Structural Elucidation Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the atomic arrangement and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds like this compound. It provides critical insights into the molecular framework by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The confirmation of this compound's structure is achieved by analyzing several NMR parameters. The number of signals in the ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent protons and carbons, respectively, which must match the compound's known structure. The chemical shift (δ), reported in parts per million (ppm), for each signal indicates the electronic environment of the nucleus, allowing chemists to differentiate between protons and carbons in various parts of the molecule, such as those on the thiomorpholine (B91149) ring versus the methyl group.

Furthermore, spin-spin coupling, observed in ¹H NMR as the splitting of peaks, provides direct evidence of the connectivity between adjacent, non-equivalent protons. The resulting splitting patterns (e.g., doublets, triplets) help establish the relative positions of protons within the molecule's thiomorpholine ring. For a complex stereoisomer like cycloalliin, advanced 2D NMR techniques can be employed to further confirm through-bond and through-space correlations, solidifying the assignment of its specific three-dimensional structure. The use of NMR provides definitive confirmation of the compound's identity and stereochemistry. uoguelph.ca

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present within a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. orgchemboulder.com An IR spectrum, which plots transmittance against wavenumber (cm⁻¹), displays these absorptions as distinct bands, each characteristic of a particular functional group. libretexts.org

The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: a carboxylic acid, a sulfoxide (B87167), and an amine hydrochloride. The presence of the carboxylic acid group gives rise to a very broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region, which often overlaps with other absorptions. A strong, sharp C=O (carbonyl) stretching band from the carboxylic acid appears around 1700-1730 cm⁻¹. libretexts.org The sulfoxide (S=O) group, a defining feature of cycloalliin, produces a strong and characteristic absorption band in the 1030-1070 cm⁻¹ range. Additionally, the amine hydrochloride function contributes N-H stretching vibrations, which are typically broad and appear in the 2800-3200 cm⁻¹ range, overlapping with the O-H band. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands from C-H, C-N, and C-C bond vibrations that are unique to the molecule as a whole. kcl.ac.uk

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupCharacteristic VibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch1700 - 1730Strong
SulfoxideS=O stretch1030 - 1070Strong
Amine HydrochlorideN-H stretch2800 - 3200Broad, Medium
AlkylC-H stretch2850 - 2960Medium

Standardization and Quality Control in Analytical Studies

The reliability of research involving organosulfur compounds often depends on the quality and proper use of analytical standards. This compound serves as a crucial reference material in this context.

Use of this compound as an Analytical Standard for Organosulfur Compounds

This compound is commercially available as a high-purity analytical standard. fujifilm.comsemanticscholar.org In this capacity, it is essential for the accurate quantification of cycloalliin and related organosulfur compounds in various matrices, most notably in garlic (Allium sativum) and its preparations. etsu.edu

The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC). In a typical HPLC analysis, a solution of this compound standard with a precisely known concentration is injected into the instrument to determine its retention time and detector response (peak area). This allows for the creation of a calibration curve, which plots concentration against peak area. When a complex sample, such as a garlic extract, is analyzed, the peak corresponding to cycloalliin can be identified by its retention time and its quantity can be precisely calculated by comparing its peak area to the calibration curve. This makes the standard indispensable for chemical and biological studies investigating the composition of garlic. etsu.edu

Assay Specifications and Purity Assessment

The utility of this compound as an analytical standard is contingent upon its own high purity. Manufacturers provide a Certificate of Analysis that details the compound's assay and purity specifications. lgcstandards.com The assay, which indicates the amount of the pure substance, is typically determined using HPLC. fujifilm.com

For a commercial this compound standard, a typical specification for the assay is 98.0% or higher, as determined by HPLC. fujifilm.com The purity assessment by HPLC involves separating the main compound from any impurities. The purity is often calculated using the "100% method," where the area of the peak for this compound is expressed as a percentage of the total area of all peaks detected in the chromatogram. lgcstandards.com This ensures that the standard is free from significant impurities that could interfere with its use in quantitative analysis.

Table 2: Typical Assay Specifications for this compound Analytical Standard

ParameterSpecificationMethod of Analysis
Assay≥ 98.0%High-Performance Liquid Chromatography (HPLC)
AppearanceWhite crystalline powderVisual Inspection
Storage2-10 °C-

Molecular and Cellular Mechanisms of Biological Activities in Vitro Investigations

Enzyme Modulation and Inhibition Profiles

Inhibition of Tyrosinase Activity and its Cellular Implications

Tyrosinase is a key enzyme in the process of melanin (B1238610) synthesis. nih.gov Its inhibition is a primary target for developing agents that address hyperpigmentation. nih.govasianjpr.com Inhibitors of tyrosinase can act through various mechanisms, including mimicking the enzyme's substrate or chelating the copper ions essential for its catalytic activity. nih.gov While cycloalliin (B177089) has been noted for its potential to inhibit tyrosinase, detailed mechanistic studies and specific inhibitory concentrations (IC50) from primary research are not extensively detailed in the provided search results. The cellular implications of tyrosinase inhibition include a reduction in melanin production, which is relevant for cosmetic applications and potentially in the context of melanoma treatment by making cancer cells more susceptible to other therapies. nih.gov

Inhibition of Adenylate Cyclase Activity and cAMP Signaling Pathways

Adenylate cyclase is a crucial enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger in numerous signal transduction pathways. wikipedia.orgsigmaaldrich.com The inhibition of adenylate cyclase leads to decreased intracellular cAMP levels, thereby affecting a wide range of cellular functions. ebi.ac.uk Cycloalliin has been reported to significantly inhibit adenylate cyclase, which in turn affects cAMP signaling. This inhibition is a key aspect of its molecular mechanism, influencing various physiological processes regulated by cAMP. sigmaaldrich.com

Effects on Hepatic Enzyme Activities Related to Lipid Synthesis (e.g., Phosphatidate Phosphohydrolase, Malic Enzyme, Glucose-6-phosphate Dehydrogenase) in cellular models

In vitro and cellular model studies have investigated the impact of cycloalliin on enzymes central to hepatic lipid synthesis.

Phosphatidate Phosphohydrolase (PAP): This enzyme catalyzes a key step in the synthesis of triacylglycerols (TAG). nih.govnii.ac.jp Studies have shown that dietary cycloalliin did not have a significant effect on the activity of hepatic phosphatidate phosphohydrolase. researchgate.netresearchgate.net This suggests that the observed lipid-lowering effects of cycloalliin may not be due to the direct inhibition of this particular enzyme in the TAG synthesis pathway. researchgate.net

Malic Enzyme: This enzyme is involved in providing NADPH for fatty acid biosynthesis. frontiersin.orgwikipedia.org Similar to PAP, dietary cycloalliin was found to have no significant effect on the activity of hepatic malic enzyme. researchgate.netresearchgate.net

Glucose-6-phosphate Dehydrogenase (G6PDH): G6PDH is another critical enzyme that supplies NADPH for reductive biosynthesis, including fatty acid synthesis. nih.govworthington-biochem.com Research indicates that cycloalliin does not significantly impact the activity of hepatic G6PDH. researchgate.netresearchgate.netcolab.ws

The collective findings suggest that cycloalliin's effects on lipid metabolism are likely not mediated through the direct modulation of these key hepatic lipogenic enzymes.

Table 1: Effect of Cycloalliin on Hepatic Enzyme Activities Related to Lipid Synthesis

Enzyme Effect of Cycloalliin Reference
Phosphatidate Phosphohydrolase No significant effect researchgate.netresearchgate.net
Malic Enzyme No significant effect researchgate.netresearchgate.net
Glucose-6-phosphate Dehydrogenase No significant effect researchgate.netresearchgate.netcolab.ws

Cellular Signaling Pathway Regulation

Suppression of Transforming Growth Factor-beta (TGF-β)-Induced Epithelial-to-Mesenchymal Transition (EMT)

Transforming Growth Factor-beta (TGF-β) is a potent inducer of the epithelial-to-mesenchymal transition (EMT), a cellular process critical in cancer invasion and metastasis. oncotarget.comoncotarget.com In vitro studies using the A549 non-small cell lung cancer (NSCLC) cell line have demonstrated that cycloalliin can inhibit TGF-β-induced EMT. jst.go.jp This was evidenced by the inhibition of changes in cell morphology and the expression of key EMT markers. jst.go.jp Specifically, at a concentration of 100 μM, cycloalliin considerably inhibited the TGF-β-induced decrease in the epithelial marker E-cadherin and suppressed the increased expression of the mesenchymal marker N-cadherin. jst.go.jp These findings suggest that cycloalliin may have a therapeutic role in targeting EMT in NSCLC cells. jst.go.jpjst.go.jp

Inhibition of Smad3 Phosphorylation

The canonical TGF-β signaling pathway involves the phosphorylation and activation of Smad proteins. oncotarget.com Following TGF-β stimulation, the phosphorylation of Smad3 is a critical step that leads to the activation of downstream genes promoting EMT. jst.go.jpmdpi.com Research has shown that cycloalliin markedly suppresses the phosphorylation of Smad3 induced by TGF-β in A549 cells. jst.go.jp This inhibition of Smad3 phosphorylation is a key mechanism by which cycloalliin suppresses the progression of EMT. jst.go.jp Furthermore, cycloalliin was also found to suppress the expression of Snail, a transcription factor that promotes EMT and is downstream of Smad signaling. jst.go.jpjst.go.jp

Table 2: Effect of Cycloalliin on TGF-β-Induced EMT and Signaling

Target/Process Effect of Cycloalliin Cell Line Key Findings Reference
TGF-β-induced EMT Inhibition A549 Inhibited morphological changes and marker expression (E-cadherin, N-cadherin) at 100 μM. jst.go.jp
Smad3 Phosphorylation Suppression A549 Markedly suppressed TGF-β-induced Smad3 phosphorylation. jst.go.jp
Snail Expression Suppression A549 Suppressed the expression of the EMT-promoting transcription factor Snail. jst.go.jpjst.go.jp

Regulation of Snail Transcription Factor Expression

Cycloalliin has been shown to modulate the expression of key transcription factors involved in cellular plasticity, notably Snail. jst.go.jp The Snail family of transcription factors are central regulators of the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. nih.govmdpi.com

In studies using the A549 non-small cell lung cancer (NSCLC) cell line, cycloalliin demonstrated a significant inhibitory effect on EMT induced by transforming growth factor-beta (TGF-β). jst.go.jp A key finding was that cycloalliin treatment suppressed the expression of Snail. jst.go.jpresearchgate.net Specifically, western blot analysis revealed that pretreating A549 cells with cycloalliin for two hours before inducing EMT with TGF-β led to a marked reduction in Snail protein levels four hours after stimulation. jst.go.jp This suggests that cycloalliin interferes with the TGF-β signaling pathway at an early stage, preventing the upregulation of this critical EMT-promoting transcription factor. jst.go.jp By downregulating Snail, cycloalliin effectively hinders the cascade of molecular events that drive the mesenchymal transition. jst.go.jp

Activation of the Protein Kinase A (PKA) Signaling Pathway (in specific in vitro cell lines)

The Protein Kinase A (PKA) signaling pathway is a crucial intracellular cascade that responds to cyclic AMP (cAMP) and regulates a wide array of cellular processes, including metabolism, gene transcription, and hormone secretion. genome.jpviamedica.pl The pathway is typically initiated when extracellular signals elevate intracellular cAMP levels, which then bind to the regulatory subunits of the PKA holoenzyme, releasing the active catalytic subunits to phosphorylate target proteins. viamedica.plqiagen.com

Research has identified cycloalliin as an activator of this pathway in specific cellular contexts. In studies utilizing testis-derived I-10 tumor cells, it was demonstrated that cycloalliin promotes the production of steroid hormones. researchgate.net This effect was found to be mediated through the activation of the PKA signaling pathway, indicating that cycloalliin can trigger this cAMP-dependent cascade in certain cell types to elicit a specific physiological response. researchgate.net

Antioxidative Mechanisms in Cellular Models

Cycloalliin exhibits notable antioxidant properties through multiple mechanisms, contributing to cellular protection against oxidative stress. These activities have been observed in various cellular models.

Beyond direct scavenging, cycloalliin can bolster the cell's intrinsic antioxidant defenses by upregulating the expression and activity of endogenous antioxidant enzymes. xiahepublishing.com These enzymes are critical for detoxifying ROS and maintaining redox homeostasis. nih.govfrontiersin.org

A specific example of this mechanism was observed in murine hepatoma (hepa 1c1c7) cells. researchgate.net In this model, cycloalliin was found to induce the activity of quinone reductase (QR), a phase II detoxifying enzyme that plays a role in protecting cells against oxidants and carcinogens. researchgate.net The study showed that cycloalliin at a concentration of 1 mM could induce QR activity, demonstrating its ability to enhance the cell's own protective enzymatic machinery. researchgate.net This indirect antioxidant mechanism provides a more sustained defense against oxidative stress.

Modulation of Cellular Processes and Functions

A significant functional outcome of the molecular activities of cycloalliin is its ability to inhibit the migration and invasion of cancer cells. jst.go.jp This has been specifically demonstrated in the A549 non-small cell lung cancer (NSCLC) cell line, a model for studying metastatic cancer. jst.go.jpresearchgate.net The metastatic potential of cancer cells is a major factor in patient prognosis and is often driven by the epithelial-to-mesenchymal transition (EMT). jst.go.jp

Studies have shown that cycloalliin effectively inhibits the TGF-β-induced invasive potential of A549 cells. jst.go.jp This anti-invasive effect is directly linked to its ability to suppress the EMT program. As detailed in section 5.2.3, cycloalliin inhibits the expression of the transcription factor Snail and also suppresses the phosphorylation of Smad3, another key component of the TGF-β signaling pathway. jst.go.jpresearchgate.net By disrupting these early signaling events, cycloalliin prevents the cells from acquiring the migratory and invasive phenotype associated with EMT, ultimately reducing their metastatic capabilities in this in vitro model. jst.go.jp

Data Tables

Table 1: Research Findings on the Inhibitory Effects of Cycloalliin

This table summarizes the observed effects of cycloalliin on key molecular markers and cellular functions in A549 non-small cell lung cancer cells, as demonstrated in in vitro studies.

Target Process/MoleculeCellular ModelInducing AgentObserved Effect of CycloalliinReference
Snail Expression A549 CellsTGF-βSuppressed protein expression jst.go.jp, researchgate.net
Smad3 Phosphorylation A549 CellsTGF-βSuppressed phosphorylation jst.go.jp, researchgate.net
Cell Invasion A549 CellsTGF-βInhibited invasive potential jst.go.jp
Epithelial-Mesenchymal Transition (EMT) A549 CellsTGF-βInhibited EMT progression jst.go.jp

Table 2: Antioxidant Mechanisms of Cycloalliin in Cellular Models

This table outlines the dual antioxidative mechanisms of cycloalliin identified through in vitro investigations.

Antioxidant MechanismCellular ModelFindingReference
Free Radical Scavenging General Cellular ModelsPossesses the ability to scavenge free oxygen radicals. researchgate.net, researchgate.net
Enhancement of Endogenous Enzymes Murine Hepatoma (hepa 1c1c7) CellsInduced the activity of Quinone Reductase (QR) at 1 mM. researchgate.net

Compound Reference Table

Effects on Foam Cell Formation in Macrophages (e.g., THP-1 Derived Macrophages)

The formation of foam cells, which are macrophages laden with lipids, is a critical event in the early stages of atherosclerosis. nih.govfoodandnutritionresearch.net In vitro studies using human THP-1 monocyte-derived macrophages have demonstrated that cycloalliin hydrochloride can effectively inhibit this process. When THP-1 macrophages are stimulated with oxidized low-density lipoprotein (ox-LDL) and lipopolysaccharide (LPS), they transform into foam cells, characterized by significant lipid accumulation. nih.govfoodandnutritionresearch.net However, pretreatment of these macrophages with cycloalliin has been shown to suppress this transformation. nih.gov

The mechanism behind this inhibition involves modulating the key processes of lipid uptake and cholesterol efflux. nih.govresearchgate.net Studies indicate that cycloalliin plays a potential role in protecting against the formation of foam cells by interfering with the pathways that lead to excessive lipid storage within the macrophage. nih.govfoodandnutritionresearch.net The transformation of macrophages into foam cells is a hallmark of early atherosclerosis, and by inhibiting this step, cycloalliin demonstrates a potential protective effect against the progression of this disease. nih.gove-coretvasa.cz

Influence on Lipid Accumulation in Cellular Models

This compound has been observed to directly influence lipid accumulation in cellular models. In studies utilizing THP-1 derived macrophages, treatment with cycloalliin significantly reduced the accumulation of lipids induced by ox-LDL and LPS. nih.govfoodandnutritionresearch.net This effect was visually confirmed through Oil Red O staining, a method used to detect intracellular lipid droplets, which showed a marked decrease in staining intensity in cells treated with cycloalliin compared to untreated foam cells. nih.gov

The reduction in lipid accumulation is linked to the regulation of genes involved in lipid uptake. Cycloalliin treatment has been shown to decrease the expression of scavenger receptors that are crucial for the uptake of modified lipoproteins by macrophages. researchgate.net Specifically, the expression of genes such as lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), cluster of differentiation 36 (CD36), and scavenger receptor A1 (SR-A1) were significantly downregulated in the presence of cycloalliin. nih.govfoodandnutritionresearch.net Concurrently, cycloalliin was found to upregulate genes associated with cholesterol efflux, the process by which cells remove excess cholesterol. nih.govresearchgate.net These include ATP binding cassette subfamily A member 1 (ABCA1) and liver-X-receptor ɑ (LXRɑ), which work to transport cholesterol out of the cell, thereby preventing its accumulation. nih.govfoodandnutritionresearch.net

Table 1: Effect of Cycloalliin on Lipid Metabolism-Related Gene Expression in THP-1 Macrophages

GeneFunctionEffect of Cycloalliin Treatment
CD36 Scavenger receptor, mediates uptake of ox-LDLDownregulated foodandnutritionresearch.netresearchgate.net
LOX-1 Scavenger receptor for ox-LDLDownregulated foodandnutritionresearch.netresearchgate.net
SR-A1 Scavenger receptor for modified LDLDownregulated foodandnutritionresearch.netresearchgate.net
ABCA1 Cholesterol efflux transporterUpregulated nih.govfoodandnutritionresearch.net
LXRα Nuclear receptor, regulates cholesterol metabolismUpregulated nih.govfoodandnutritionresearch.net

Regulation of Inflammation-Related Gene Expression in Macrophages

Chronic inflammation within the vessel wall is a key driver of atherosclerosis, and macrophages play a central role in this process. nih.gov this compound has demonstrated significant anti-inflammatory effects by modulating the expression of key inflammation-related genes in macrophages. nih.gov In THP-1 macrophages stimulated with ox-LDL and LPS to mimic an inflammatory state, cycloalliin treatment led to a significant reduction in the expression and secretion of pro-inflammatory cytokines. nih.govresearchgate.net

The compound was found to suppress the activation of nuclear factor-κB (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes. nih.govfoodandnutritionresearch.net By inhibiting NF-κB, cycloalliin effectively reduces the expression of its downstream targets. Research findings show that cycloalliin significantly lowers the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and Interleukin-6 (IL-6) at both the mRNA and protein levels. nih.govfoodandnutritionresearch.net This suppression of the inflammatory cascade in macrophages highlights another mechanism through which cycloalliin may exert its protective effects in the context of atherosclerosis. nih.gov

Table 2: Effect of Cycloalliin on Inflammation-Related Gene and Protein Expression in THP-1 Macrophages

Gene/ProteinFunctionEffect of Cycloalliin Treatment
NF-κB Transcription factor for inflammatory genesSuppressed nih.govfoodandnutritionresearch.net
TNF-α Pro-inflammatory cytokineSuppressed foodandnutritionresearch.netresearchgate.net
IL-6 Pro-inflammatory cytokineSuppressed foodandnutritionresearch.netresearchgate.net
COX-2 Enzyme involved in inflammatory responseSuppressed foodandnutritionresearch.netresearchgate.net

Alteration of Lipoprotein Assembly and Secretion Processes in Hepatic Cell Lines (e.g., HepG2 cells)

The liver plays a central role in lipid metabolism, particularly in the assembly and secretion of very low-density lipoproteins (VLDL), a process dependent on the protein apolipoprotein B100 (apoB100). nih.gov In vitro studies suggest that cycloalliin can modulate these hepatic processes. Research using the human hepatic cell line HepG2, a common model for studying liver lipid metabolism, has provided insights into these effects. nih.govresearchgate.net

Unpublished observations cited in rat studies suggest that cycloalliin inhibits the secretion of both apoB100 and triacylglycerols from cultured HepG2 cells. researchgate.net This indicates a potential interference with the assembly and/or secretion of VLDL particles. researchgate.net The assembly of apoB-containing lipoproteins is a complex process that involves the microsomal triglyceride transfer protein (MTP), which is essential for loading lipids onto the nascent apoB protein. psu.educaldic.com While direct studies on cycloalliin's effect on MTP activity are not specified, its ability to reduce triacylglycerol and apoB100 secretion points towards an alteration of these fundamental hepatic lipoprotein metabolic pathways. researchgate.net

Comparative and Interdisciplinary Research on Cycloalliin Hydrochloride

Comparative Analysis with Other Organosulfur Compounds from Allium Species

Cycloalliin (B177089) hydrochloride, a cyclic sulfur-containing imino acid, possesses a unique and stable structure that distinguishes it from other well-known organosulfur compounds found in Allium species like garlic and onion. nih.govresearchgate.net Unlike its linear precursors, alliin (B105686) and isoalliin (B1237514), cycloalliin's ring structure confers significant stability, particularly against heat and moisture. nih.govresearchgate.net This stability is a key differentiator from the highly reactive and unstable compound, allicin (B1665233).

Alliin, S-allyl-L-cysteine sulfoxide (B87167), is a primary precursor to the pungent and biologically active compound allicin. nih.gov When garlic is crushed or cut, the enzyme alliinase, which is physically separated from alliin in the intact clove, comes into contact with alliin and converts it to allicin. nih.govconicet.gov.ar Allicin is notoriously unstable and rapidly degrades into a variety of other sulfur compounds. conicet.gov.arresearchgate.net

Isoalliin, or S-propenyl-cysteine sulfoxide, is an isomer of alliin and serves as the direct precursor to cycloalliin. researchgate.net The conversion of isoalliin to cycloalliin can be facilitated by thermal processing or alkaline conditions. pnfs.or.kr This transformation involves an intramolecular cyclization reaction, resulting in the stable thiazane ring structure of cycloalliin. researchgate.net The stability of cycloalliin is in stark contrast to the lability of allicin and even its own precursor, isoalliin, which can be converted to other compounds under certain conditions. researchgate.netresearchgate.net

The structural differences are summarized in the table below:

CompoundKey Structural FeatureStabilityPrecursor(s)
Cycloalliin Cyclic thiazane ringHigh; stable to heat and moisture nih.govresearchgate.netIsoalliin researchgate.net
Alliin Linear S-allyl-L-cysteine sulfoxideLess stable than cycloalliinγ-Glutamyl peptides nih.gov
Allicin Thiosulfinate (reactive sulfur-sulfur bond)Highly unstable conicet.gov.arresearchgate.netAlliin nih.govconicet.gov.ar
Isoalliin Linear S-propenyl-L-cysteine sulfoxideLess stable than cycloalliin; converts to cycloalliin researchgate.netγ-Glutamyl peptides semanticscholar.org

In vitro studies have begun to elucidate the distinct mechanisms of action of cycloalliin compared to other Allium organosulfur compounds. A significant area of research has been its role in modulating inflammatory pathways and lipid accumulation.

In a study using THP-1-derived macrophages, a model for studying atherosclerosis, both an aqueous extract of Allium hookeri (AHWE), rich in cycloalliin, and pure cycloalliin demonstrated a protective effect against foam cell formation. nih.govfoodandnutritionresearch.net Foam cells are a hallmark of early atherosclerosis. nih.gov The study found that AHWE and cycloalliin suppressed the expression of genes involved in lipid accumulation, such as LOX-1, CD36, and SR-A1. foodandnutritionresearch.net Furthermore, they inhibited the activation of the NF-κB signaling pathway and the expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.govfoodandnutritionresearch.net This suggests a direct anti-inflammatory and anti-atherosclerotic mechanism of cycloalliin.

Comparatively, while allicin is also known for its potent biological activities, its high reactivity and instability make it challenging to study in its pure form in long-term cell culture experiments. researchgate.net Its effects are often attributed to its breakdown products. Other compounds like S-allylcysteine (SAC), found in aged garlic extract, have also shown antioxidant and cardioprotective effects, but the specific mechanisms can differ from those of cycloalliin. researchgate.net For instance, while many organosulfur compounds exhibit antioxidant properties, cycloalliin's stable structure allows for consistent and reproducible effects in in vitro models, making it a valuable compound for mechanistic investigations. nih.govresearchgate.net

Interplay with Other Bioactive Components in Complex Plant Extracts

In some cases, the combination of compounds in an extract can lead to enhanced therapeutic effects, a concept known as synergy. nih.gov For instance, the presence of other antioxidants in Allium extracts could potentiate the protective effects of cycloalliin against oxidative stress. A study on garlic extracts showed a direct correlation between polyphenol and cycloalliin levels during certain extraction conditions, suggesting a potential co-extraction and possible synergistic action. researchgate.net Conversely, it is also possible for antagonistic effects to occur, where one compound might inhibit or counteract the activity of another, although this has been less frequently reported for cycloalliin in the context of Allium extracts.

The concentration of cycloalliin in an extract can significantly influence its biological profile. For instance, an ethanol (B145695) extract of Allium hookeri was found to have a higher concentration of cycloalliin compared to a hot water extract, which correlated with different efficacies in some biological assays. mdpi.comnih.gov The stability of cycloalliin also means that it can be a reliable and consistent contributor to the bioactivity of processed Allium products. researchgate.net For example, during the production of black garlic, which involves a heating process, the content of unstable compounds like allicin decreases, while the concentration of more stable compounds like S-allylcysteine and cycloalliin can increase, contributing to the unique therapeutic profile of this aged garlic product.

Cycloalliin Hydrochloride as a Biomarker in Plant Science Research

Due to its stability and its formation from a specific precursor, cycloalliin has been proposed as a useful chemical or biological marker for the evaluation of garlic, onion, and their derived products. researchgate.netpnfs.or.kr Its presence and concentration can indicate the type of processing that the Allium product has undergone. For example, a high concentration of cycloalliin in a boiled water extract of onion suggests that the product has been heated, leading to the conversion of isoalliin. acs.org

In plant science, tracking the levels of cycloalliin and its precursor, isoalliin, can provide insights into the biosynthetic pathways of organosulfur compounds in Allium species. researchgate.net An inverse correlation between isoalliin and cycloalliin levels has been observed under certain extraction conditions, which supports the precursor-product relationship. researchgate.net Furthermore, the analysis of cycloalliin content can be used to standardize extracts for research and commercial purposes, ensuring a consistent and reproducible product. mdpi.com The development of analytical methods, such as liquid chromatography-mass spectrometry (LC/MS), has enabled the accurate quantification of cycloalliin in various Allium samples, solidifying its role as a valuable biomarker. mdpi.commdpi.com

Future Directions and Research Gaps in Cycloalliin Hydrochloride Studies

Elucidation of Remaining Unknown Mechanistic Pathways at the Molecular Level (in vitro)

Current in vitro studies have identified several signaling pathways influenced by cycloalliin (B177089), yet a comprehensive understanding of its molecular mechanisms is far from complete. For instance, while it is known to inhibit the transforming growth factor-beta (TGF-β)/Smad3 signaling pathway, the precise mechanism of this inhibition is yet to be determined. jst.go.jp Future research should focus on pinpointing the direct molecular interactions of cycloalliin within this pathway. It is also crucial to investigate other potential intracellular signaling pathways that may be modulated by cycloalliin, such as the PKA/CREB signaling pathway, which has been implicated in other contexts but not fully explored in relation to cycloalliin's broader effects. jst.go.jp

Furthermore, in the context of atherosclerosis, cycloalliin has been shown to modulate the ABCA1/LXR/PPARɣ and CD36/LOX-1/SR-A1 pathways, which are involved in cholesterol efflux and lipid accumulation, respectively. nih.gov However, the upstream regulators and downstream effectors of cycloalliin's influence on these pathways require deeper investigation. Unraveling these intricate molecular dialogues will provide a more complete picture of how cycloalliin hydrochloride exerts its cellular effects.

Identification of Novel Cellular and Enzymatic Targets for Intervention (in vitro)

The identification of novel cellular and enzymatic targets for this compound is a critical area for future research. While studies have demonstrated its effects on various cell types, including non-small cell lung cancer cells and macrophages, the full spectrum of its cellular targets remains largely unknown. jst.go.jpnih.gov Investigating its impact on other cell types involved in various physiological and pathological processes could reveal new therapeutic avenues.

Enzymatic inhibition studies are also warranted. For example, cycloalliin has shown inhibitory properties against mushroom tyrosinase. researchgate.net Exploring its potential to inhibit other enzymes, particularly those involved in disease pathogenesis, could uncover new applications. A systematic screening of cycloalliin against a panel of enzymes could identify novel targets and provide insights into its mechanism of action.

Development of Advanced Synthetic Routes and Extraction Technologies for Enhanced Yield and Purity

The availability of high-purity this compound is essential for research and potential therapeutic applications. While it can be extracted from natural sources like garlic and onions, current methods can be complex and may result in variable yields. scispace.com The industrial production often involves extraction from garlic followed by conversion to the hydrochloride salt.

Future research should focus on developing more efficient and scalable synthetic routes. The synthesis of 3-methyl-1,4-thiazane-5-carboxylic acid, the core structure of cycloalliin, has been reported, and this could serve as a foundation for developing more advanced synthetic strategies. scispace.com Additionally, optimizing extraction technologies is crucial. Studies have investigated the effects of variables like temperature, time, and pH on cycloalliin yield from garlic. researchgate.netnih.gov Further research into enzyme-assisted extraction and other innovative techniques could significantly enhance both the yield and purity of cycloalliin from natural sources. colab.ws The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC/MS), is vital for the accurate quantification and quality control of cycloalliin in extracts and purified forms. mdpi.comnih.govmdpi.com

Application of Systems Biology and Multi-Omics Approaches to Understand Complex Interactions

To gain a holistic understanding of the biological effects of this compound, the application of systems biology and multi-omics approaches is indispensable. nih.govnih.gov These approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by cycloalliin within a biological system. nih.govuv.esnashbio.com

By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to cycloalliin treatment, researchers can identify key networks and pathways that are perturbed. This can help in formulating mechanistic hypotheses about its mode of action. embopress.org For example, a multi-omics study could reveal how cycloalliin's impact on a specific signaling pathway translates into broader changes in cellular metabolism and function. Such an integrated approach will be instrumental in moving beyond a one-target, one-mechanism understanding to a more comprehensive view of cycloalliin's complex biological interactions. nih.govnashbio.com

Exploration of this compound's Role in Specific Non-Human Biological Systems and Models

While some research has been conducted in rat models, further exploration of this compound's effects in a wider range of non-human biological systems is necessary. researchgate.netresearchgate.net These studies are crucial for understanding its physiological and pharmacological effects in vivo. For instance, studies in rats have shown that cycloalliin can lower serum triacylglycerol levels. researchgate.net

Q & A

Q. What are the primary synthetic routes for cycloalliin hydrochloride, and how do reaction conditions influence yield?

this compound can be synthesized via alkylation of cyclohexylamine with allyl chloride in the presence of a base, followed by a Grignard reaction using phenylmagnesium bromide to introduce the phenyl group. The final step involves converting the free amine to the hydrochloride salt with HCl . Industrial methods may use continuous flow processes with catalysts like palladium or nickel to enhance efficiency . Key factors affecting yield include reaction time, temperature, and catalyst selection. For lab-scale synthesis, precise control of stoichiometry and pH (e.g., acidic conditions for salt formation) is critical .

Q. How do extraction variables (temperature, pH, time) impact cycloalliin yield from garlic?

Optimal extraction conditions for cycloalliin from garlic include:

  • Temperature : 80°C increases cycloalliin yield by 45% compared to 40°C due to enhanced thermal conversion of isoalliin .
  • pH : Alkaline conditions (pH 10) improve yield by ~40% compared to acidic conditions, likely due to reduced enzymatic interference and stabilization of intermediates .
  • Time : Prolonged extraction (12 hours) doubles cycloalliin levels by allowing complete conversion of isoalliin .
    Controlled experiments using HPLC analysis (e.g., Shodex Asahipak NH2P-50 column) validate these trends .

Q. What analytical methods are recommended for quantifying cycloalliin and its precursors?

Reverse-phase HPLC with UV detection at 210 nm is widely used. A gradient elution system with phosphoric acid (solvent A) and acetonitrile (solvent B) resolves isoalliin, cycloalliin, and γ-glutamyl peptides (GSPCs) within 30 minutes . Principal Component Analysis (PCA) further identifies variables (e.g., pH, time) that dominantly affect cycloalliin levels, aiding method optimization .

Advanced Research Questions

Q. How does storage temperature influence cycloalliin stability and degradation kinetics?

Storage at 60°C increases cycloalliin content by 1.5-fold over 30 days compared to 40°C, peaking at 13 mmol/mL by day 15. Higher temperatures accelerate isoalliin-to-cycloalliin conversion but may degrade polyphenols over time. Kinetic studies suggest pseudo-first-order degradation models for isoalliin, with rate constants dependent on temperature .

Q. What mechanistic insights explain the inverse correlation between isoalliin and cycloalliin during extraction?

Isoalliin, an S-propenyl-cysteine sulfoxide, undergoes heat-induced cyclization to form cycloalliin. Steam pretreatment (e.g., 10 minutes at 80°C) deactivates alliinase, blocking competing pathways (e.g., thiosulfinate formation) and favoring cycloalliin synthesis. HPLC and PCA data confirm this inverse relationship, with cycloalliin levels rising as isoalliin decreases .

Q. How can conflicting data on cycloalliin yield under varying pH conditions be resolved?

Discrepancies in pH-dependent yields arise from competing reactions:

  • At pH 10, quinone formation under alkaline conditions may interfere with polyphenol quantification but enhances cycloalliin stability .
  • Lower pH (4–6) preserves alliinase activity, reducing cycloalliin yield.
    Methodological standardization (e.g., controlling oxidative side reactions) and triplicate experiments with Duncan’s multiple range test (p < 0.05) mitigate contradictions .

Q. What industrial synthesis challenges arise when scaling up this compound production?

Lab-scale synthesis (e.g., batch reactors) faces scalability issues due to:

  • Catalyst deactivation : Palladium or nickel catalysts require regeneration in continuous flow systems .
  • Byproduct formation : Oxidation to N-oxide derivatives necessitates strict inert atmospheres .
    Advanced process analytical technology (PAT) and automated control systems improve reproducibility .

Q. How does PCA guide the optimization of multi-variable extraction protocols?

PCA reduces complex datasets (e.g., temperature, pH, time) into principal components (PC1, PC2). For cycloalliin, PC1 correlates strongly with extraction time, while PC2 links to pH and temperature. Score plots reveal that optimal conditions (80°C, pH 10, 12 hours) maximize cycloalliin yield by balancing these variables .

Q. What experimental designs are suitable for studying cycloalliin’s reactivity in nucleophilic substitution reactions?

  • Kinetic studies : Monitor reaction rates under varying nucleophile concentrations (e.g., amines, thiols).
  • Isotopic labeling : Use ³⁵S-labeled cycloalliin to track sulfur migration pathways.
  • Spectroscopic analysis : NMR (¹H, ¹³C) and FT-IR identify intermediates and confirm product structures .

Q. How do GSPC levels during garlic storage affect cycloalliin biosynthesis?

GSPC (γ-glutamyl peptides) serve as precursors for isoalliin. Storage at 60°C depletes GSPC by 70% over 30 days, correlating with isoalliin reduction and cycloalliin accumulation. Enzymatic assays (e.g., γ-glutamyl transpeptidase activity) confirm that thermal deactivation of enzymes shifts the equilibrium toward cycloalliin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.